molecular formula C8H11NO B097499 3-Methoxy-4-methylaniline CAS No. 16452-01-0

3-Methoxy-4-methylaniline

Cat. No. B097499
Key on ui cas rn: 16452-01-0
M. Wt: 137.18 g/mol
InChI Key: ONADZNBSLRAJFW-UHFFFAOYSA-N
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Patent
US09346790B2

Procedure details

To a suspension of 4-methyl-3-(methyloxy)aniline (Reference Intermediate R1, 1.86 g) in water (100 mL)/H2SO4 (30 mL, 563 mmol) at 0° C. a solution of sodium nitrite (1.029 g, 14.91 mmol) in water (10 mL) was slowly added and the reaction mixture was stirred for 30 minutes at 0° C. The reaction mixture was slowly added to a solution of H2SO4 98% (20 mL) in Water (80 mL) pre-heated at 90° C. and stirred at this temperature for 1 h. After cooling the mixture was extracted with Et2O (2×200 mL), the organic layer was dried on sodium sulphate, filtered and evaporated to afford the title compound (1.86 g) as a red/brown oil.
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.029 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][C:5](N)=[CH:4][C:3]=1[O:9][CH3:10].[OH:11]S(O)(=O)=O.N([O-])=O.[Na+]>O>[CH3:1][C:2]1[CH:8]=[CH:7][C:5]([OH:11])=[CH:4][C:3]=1[O:9][CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
1.86 g
Type
reactant
Smiles
CC1=C(C=C(N)C=C1)OC
Name
Quantity
30 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
1.029 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
TEMPERATURE
Type
TEMPERATURE
Details
pre-heated at 90° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with Et2O (2×200 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer was dried on sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=C(C=C(C=C1)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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